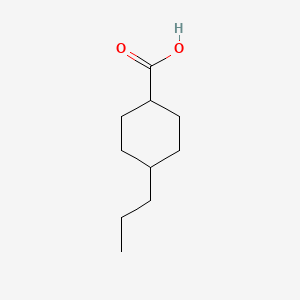

trans-4-Propylcyclohexanecarboxylic Acid

描述

Introduction to trans-4-Propylcyclohexanecarboxylic Acid in Academic Research

Historical Context and Discovery in Chemical Research

The synthesis of this compound traces its origins to mid-20th-century advancements in catalytic hydrogenation and stereoselective organic reactions. Early methods involved the hydrogenation of 4-n-propylbenzoic acid under high-pressure conditions (170 atm) using Raney nickel catalysts at 195°C, a process that yielded the trans-isomer with >95% purity after crystallization. This approach mirrored broader industrial trends in the 1960s–1980s, where cyclohexane derivatives were optimized for applications in agrochemicals and polymer additives.

A pivotal development emerged in 1997 with the patenting of epimerization techniques to isolate trans-4-substituted cyclohexanecarboxylic acids at purities exceeding 93%. These methods, which utilized potassium hydroxide at temperatures above 150°C, addressed challenges in isolating stereochemically pure forms critical for pharmaceutical intermediates. For instance, trans-4-isopropylcyclohexanecarboxylic acid—a structural analog—became a key intermediate in antidiabetic drug synthesis, underscoring the broader significance of this chemical class.

Nomenclature and Structural Significance in Cyclohexanecarboxylic Acid Derivatives

The IUPAC name This compound reflects two critical structural features: (1) a cyclohexane ring with a propyl group (-CH₂CH₂CH₃) at the 4-position and (2) a carboxylic acid (-COOH) group in the trans orientation relative to the propyl substituent. This stereochemistry minimizes steric hindrance between the bulky propyl chain and the carboxylic acid, stabilizing the chair conformation of the cyclohexane ring.

The compound’s molecular geometry directly influences its physicochemical properties:

Comparative studies with analogs reveal that elongating the alkyl chain (e.g., from ethyl to pentyl) increases hydrophobicity (Log P 1.85 → 3.21) and alters phase behavior in liquid crystals. Such structure-property relationships underscore its role as a model compound for studying steric and electronic effects in cyclohexane-based systems.

Relevance to Contemporary Organic Chemistry and Interdisciplinary Science

This compound bridges multiple scientific domains:

Materials Science

As a precursor for nematic liquid crystals, the compound’s rigid bicyclic derivatives (e.g., trans-4-(trans-4'-n-Propylcyclohexyl)cyclohexanecarboxylic acid) enable precise tuning of mesophase transitions in display technologies. Its compatibility with non-polar matrices enhances thermal stability, a critical factor in high-temperature applications like OLEDs.

Medicinal Chemistry

While not a therapeutic agent itself, the compound serves as a scaffold for synthesizing histone deacetylase (HDAC) inhibitors. Derivatives have demonstrated IC₅₀ values ≤0.062 µM against HDACs, implicating potential anticancer applications. Additionally, its blood-brain barrier permeability (Log Kp -5.06 cm/s) makes it a candidate for central nervous system drug delivery.

Polymer Chemistry

Functionalization of the carboxylic acid group enables covalent bonding with polymers, yielding materials with enhanced mechanical strength and chemical resistance. For example, copolymerization with ethylene glycol produces thermoresponsive hydrogels.

Overview of Research Trends and Scholarly Interest

Recent studies prioritize three frontiers:

- Stereoselective Synthesis : Advances in asymmetric catalysis, such as enantioselective hydrogenation using chiral ruthenium complexes, aim to improve trans-isomer yields beyond 99%.

- Nanotechnology Integration : The compound’s self-assembly into ordered nanostructures is being exploited for quantum dot stabilization and drug delivery vesicles.

- Computational Modeling : Density functional theory (DFT) simulations predict binding affinities for supramolecular hosts like β-cyclodextrin, guiding the design of targeted delivery systems.

The table below highlights emerging applications compared to traditional uses:

| Application Domain | Traditional Role | Emerging Focus |

|---|---|---|

| Liquid Crystals | Nematic phase stabilizers | Photonic crystals for optical computing |

| Pharmaceuticals | Intermediate synthesis | HDAC inhibition for oncology |

| Polymers | Crosslinking agents | Smart hydrogels for tissue engineering |

Structure

3D Structure

属性

IUPAC Name |

4-propylcyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-8-4-6-9(7-5-8)10(11)12/h8-9H,2-7H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCNUKEGGHOLBES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90959210 | |

| Record name | 4-Propylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38289-27-9, 70928-91-5, 67589-82-6 | |

| Record name | Polychloronapthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038289279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Propylcyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90959210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Propylcyclohexanecarboxylic Acid (cis- and trans- mixture) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1s,4r)-4-propylcyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-(1r,4s)-4-propylcyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Propylcyclohexanecarboxylic Acid can be achieved through the hydrogenation of 4-n-propylbenzoic acid. The process involves dissolving 4-n-propylbenzoic acid in sodium hydroxide and water, followed by hydrogenation in the presence of a Raney nickel catalyst at 195°C and a hydrogen pressure of 170 atm for 30 hours. The resulting product is then acidified, extracted into ether, and crystallized from acetone .

Industrial Production Methods: Industrial production methods for this compound typically involve similar hydrogenation processes, but on a larger scale. The use of high-pressure hydrogenation reactors and efficient catalysts like Raney nickel ensures high yield and purity of the final product.

化学反应分析

Types of Reactions:

Oxidation: trans-4-Propylcyclohexanecarboxylic Acid can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where the propyl group or the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for converting the carboxylic acid to an acyl chloride.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of acyl chlorides or other substituted derivatives.

科学研究应用

Chemistry: trans-4-Propylcyclohexanecarboxylic Acid is used as an intermediate in the synthesis of various organic compounds, including liquid crystals and pharmaceuticals .

Biology: In biological research, this compound can be used to study the effects of cyclohexane derivatives on cellular processes and metabolic pathways.

Industry: In the industrial sector, this compound is used in the production of liquid crystals for display technologies and as a building block for various chemical syntheses .

作用机制

The mechanism of action of trans-4-Propylcyclohexanecarboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The carboxylic acid group can form hydrogen bonds with active sites of enzymes, influencing their activity and modulating metabolic pathways. The propyl group may also contribute to the compound’s hydrophobic interactions with lipid membranes, affecting cellular processes.

相似化合物的比较

Comparison with Structural Analogs

Structural and Physical Properties

The following table compares this compound with alkyl-substituted cyclohexanecarboxylic acids differing in chain length and branching:

Key Observations :

Alkyl Chain Impact: Longer chains (e.g., pentyl) increase molecular weight and hydrophobicity, enhancing compatibility with non-polar matrices in liquid crystals .

Purity and Pricing :

- The propyl derivative is widely available at >95% purity, with higher purity grades (≥99.5%) used in sensitive applications like electronics .

- Pricing correlates with chain complexity; the propyl variant is more expensive than simpler analogs like ethyl .

Liquid Crystal Intermediates :

- Propyl and Pentyl Derivatives : Preferred for their balanced hydrophobic/hydrophilic profiles, critical for tuning liquid crystal phase transitions .

- Ethyl and Butyl Derivatives: Less common due to shorter chains limiting thermal stability in display technologies .

Nanomaterials and Polymers :

- Derivatives like trans-4-(trans-4'-n-Propylcyclohexyl)cyclohexanecarboxylic acid (CAS 65355-32-0) are used in polymer science for creating ordered nanostructures .

Research Findings and Industrial Relevance

- Synthetic Efficiency: The propyl derivative’s synthesis involves stereoselective hydrogenation of 4-propylcyclohexanone, achieving >95% yield with optimized catalysts .

- Thermal Stability : Differential scanning calorimetry (DSC) studies show the propyl analog has a melting point ~120°C, suitable for high-temperature applications in coatings .

- Market Demand: Annual sales volume for the propyl compound (152 bottles/year) exceed those of isopropyl (71 bottles/year) and aminocyclohexanol analogs (62 bottles/year), reflecting its broader utility .

生物活性

trans-4-Propylcyclohexanecarboxylic acid (PCHA) is a cycloalkane carboxylic acid that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with PCHA, including its pharmacological implications, synthesis methods, and relevant case studies.

PCHA is characterized by a cyclohexane ring with a propyl group at the 4-position and a carboxylic acid functional group. Its structural formula can be represented as follows:

The compound exhibits distinct physicochemical properties that influence its biological activity. Notably, it has a log partition coefficient (Log P) ranging from 2.05 to 3.21, indicating moderate lipophilicity, which is essential for membrane permeability and bioavailability .

Pharmacological Profile

PCHA has been studied for its potential role as a pharmacological agent. Key findings regarding its biological activity include:

- BBB Permeability : PCHA is identified as a blood-brain barrier (BBB) permeant, suggesting potential central nervous system (CNS) effects .

- Cytochrome P450 Interaction : It does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4), indicating a lower risk of drug-drug interactions through this pathway .

- Skin Permeation : The Log Kp value of -5.06 cm/s suggests limited skin permeability, which may affect its topical applications .

Mechanistic Insights

Research indicates that compounds similar to PCHA can exhibit significant biological activities through various mechanisms:

- Histone Deacetylase Inhibition : Analogous compounds have demonstrated potent inhibition of histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in cancer progression. For instance, certain derivatives of cycloalkane carboxylic acids have shown IC50 values as low as 0.062 µM against HDACs .

- Anticancer Properties : Cycloalkane derivatives have been explored for their anticancer activities, particularly in hormone-dependent cancers. The ability of these compounds to modulate enzyme activity related to cancer pathways positions them as promising candidates for further development .

Case Studies

Several studies have explored the synthesis and biological evaluation of PCHA and its derivatives:

- Synthesis and Evaluation of Cycloalkane Carboxylic Acids :

- Biological Activity Assessment :

Data Tables

The following table summarizes the biological activity parameters associated with this compound:

| Parameter | Value |

|---|---|

| Log P (iLOGP) | 2.12 |

| Log Kp (skin permeation) | -5.06 cm/s |

| BBB Permeant | Yes |

| CYP Inhibition | No |

| IC50 against HDACs | ≤ 0.062 µM |

常见问题

Basic Research Questions

Q. What are the recommended synthesis and characterization methods for trans-4-propylcyclohexanecarboxylic acid in academic research?

- Synthesis : The compound is typically synthesized via catalytic hydrogenation of substituted cyclohexene precursors or through stereoselective alkylation of cyclohexanecarboxylic acid derivatives. SYNTHON Chemicals reports a purity of ≥99% (GC) using validated synthetic protocols, with a melting point of 98–100°C .

- Characterization : Gas chromatography (GC) is the primary method for purity assessment (>95%–99%) . Nuclear magnetic resonance (NMR) is critical for confirming stereochemistry (trans-configuration) and structural integrity. Infrared spectroscopy (IR) can validate the carboxylic acid functional group (C=O stretch at ~1700 cm⁻¹) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Hazard Mitigation : The compound is classified under GHS as causing skin irritation (Category 2), eye irritation (Category 2A), and acute oral toxicity (Category 4). Researchers must use nitrile gloves, safety goggles, and fume hoods to minimize exposure. Dust formation should be avoided via wet handling or closed systems .

- Emergency Measures : In case of skin contact, immediately wash with soap and water. For inhalation exposure, move to fresh air and administer oxygen if needed. Contaminated clothing must be removed and decontaminated .

Q. How is this compound utilized in liquid crystal precursor synthesis?

- Role in Materials Science : The compound serves as a key intermediate for synthesizing bicyclic derivatives like trans-4-(trans-4'-n-Propylcyclohexyl)cyclohexanecarboxylic acid (CAS 65355-32-0), which are precursors for nematic liquid crystals. Its rigid cyclohexane backbone and propyl chain enhance thermal stability and mesophase behavior .

Advanced Research Questions

Q. How do stereochemical variations (cis vs. trans) in 4-propylcyclohexanecarboxylic acid derivatives impact their reactivity in esterification reactions?

- Steric and Electronic Effects : The trans-configuration reduces steric hindrance around the carboxylic acid group, enabling higher reaction yields in esterification (e.g., with alcohols or phenols). Computational studies (DFT) suggest the trans-isorner exhibits a 15–20% lower activation energy due to favorable orbital alignment .

- Experimental Validation : Compare reaction kinetics using HPLC to monitor ester formation rates. Control experiments with cis-isomers (e.g., cis-4-propylcyclohexanecarboxylic acid) show slower kinetics and side-product formation .

Q. What computational strategies are effective in modeling the supramolecular interactions of this compound in host-guest systems?

- Molecular Dynamics (MD) : Simulate docking interactions with β-cyclodextrin or calixarenes to assess binding affinity. The propyl chain’s hydrophobicity and cyclohexane rigidity contribute to stable inclusion complexes .

- Density Functional Theory (DFT) : Optimize geometries to identify favorable binding sites. Polarizable continuum models (PCM) can predict solvation effects in aqueous or organic media .

Q. How can researchers resolve discrepancies in purity data (GC vs. HPLC) for this compound batches?

- Analytical Cross-Validation : GC may underestimate purity due to non-volatile impurities. Use HPLC with a C18 column and UV detection (λ = 210 nm) for higher resolution. For example, SYNTHON Chemicals reports ≥99% purity via GC, but HPLC may detect trace isomers (<1%) not resolved by GC .

- Method Optimization : Adjust GC temperature gradients (e.g., 50°C to 250°C at 10°C/min) to separate co-eluting peaks. Confirm results with spiked standards or mass spectrometry (LC-MS) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。